molecular formula C20H23N3S B4283101 4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole

4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole

Cat. No.: B4283101
M. Wt: 337.5 g/mol
InChI Key: UFPVSRQTMHAVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a herbicide and insecticide.

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of fungi, bacteria, and cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a wide range of fungal and bacterial species. It has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole in lab experiments is its broad range of biological activities. This compound has been shown to have antifungal, antibacterial, and anticancer properties, making it a versatile tool for studying these biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more toxic.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research on 4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it exerts its biological effects. Another area of research could be to explore the potential use of this compound in combination with other compounds, in order to enhance its therapeutic effects. Additionally, more research could be done to explore the potential use of this compound as a herbicide or insecticide, in order to develop more environmentally friendly alternatives to current pesticides.

Properties

IUPAC Name

4-ethyl-3-[(3-methylphenyl)methylsulfanyl]-5-(2-phenylethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c1-3-23-19(13-12-17-9-5-4-6-10-17)21-22-20(23)24-15-18-11-7-8-16(2)14-18/h4-11,14H,3,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPVSRQTMHAVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole
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4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole
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4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole
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4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole
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4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole
Reactant of Route 6
4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole

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